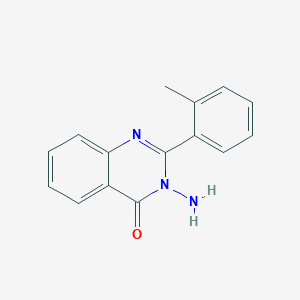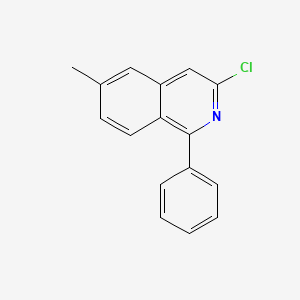
3-Chloro-6-methyl-1-phenylisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6-methyl-1-phenylisoquinoline is an organic compound with the molecular formula C16H12ClN and a molecular weight of 253.73 g/mol . It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Chloro-6-methyl-1-phenylisoquinoline involves the use of polyphosphate ester and appropriate oximes obtained from 3,4-diphenylbut-3-en-2-one derivatives . The reaction typically involves heating the polyphosphate ester and oximes, resulting in the formation of isoquinoline derivatives with yields ranging from 50% to 70%.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications.
化学反応の分析
Types of Reactions
3-Chloro-6-methyl-1-phenylisoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) in the presence of catalysts.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, where the chlorine atom can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) with metal catalysts.
Reduction: Sodium borohydride (NaBH4) in suitable solvents.
Substitution: Various nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxides, while substitution reactions can produce derivatives with different functional groups.
科学的研究の応用
3-Chloro-6-methyl-1-phenylisoquinoline has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 3-Chloro-6-methyl-1-phenylisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Chloro-6-methoxy-2-(methylsulfanyl)quinoxaline: Another isoquinoline derivative with similar structural features.
1-Methyl-3-phenylisoquinoline: A related compound with a methyl group instead of a chlorine atom.
Uniqueness
3-Chloro-6-methyl-1-phenylisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the methyl group on the isoquinoline ring can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
89721-12-0 |
|---|---|
分子式 |
C16H12ClN |
分子量 |
253.72 g/mol |
IUPAC名 |
3-chloro-6-methyl-1-phenylisoquinoline |
InChI |
InChI=1S/C16H12ClN/c1-11-7-8-14-13(9-11)10-15(17)18-16(14)12-5-3-2-4-6-12/h2-10H,1H3 |
InChIキー |
SYOIZOTUOOHDPU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC(=NC(=C2C=C1)C3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


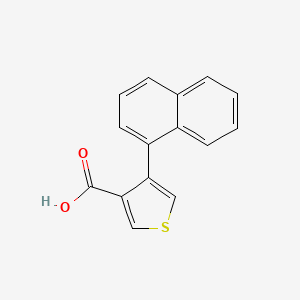


![1-[(2,4-Dihydroxy-6-methylphenyl)methyl]azepan-2-one](/img/structure/B11864745.png)
![[(6-Methoxyquinolin-4-yl)sulfanyl]acetic acid](/img/structure/B11864753.png)

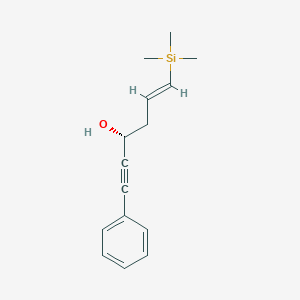
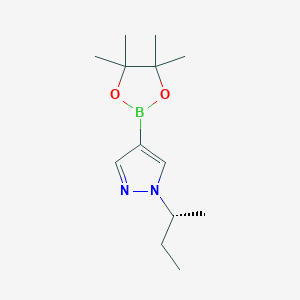
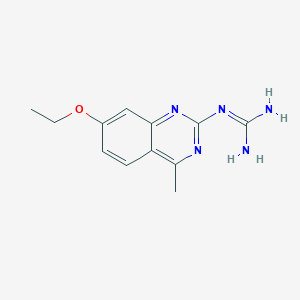
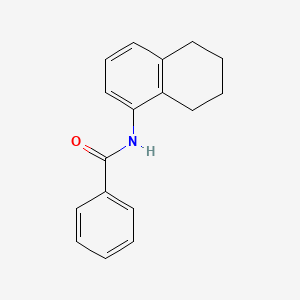
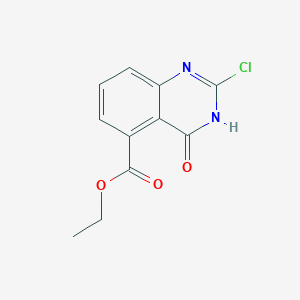

![1-(2,3-Dimethylnaphtho[1,2-b]thiophen-5-yl)ethan-1-one](/img/structure/B11864810.png)
